Product packaging for Benzoic acid--pentadecan-1-ol (1/1)(Cat. No.:CAS No. 102702-75-0)

Benzoic acid--pentadecan-1-ol (1/1)

Cat. No.: B14343658
CAS No.: 102702-75-0
M. Wt: 350.5 g/mol
InChI Key: QWWMHNUVALYKSF-UHFFFAOYSA-N
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Description

ΔH_cocrystal = E_cocrystal - (E_benzoic_acid + E_pentadecan-1-ol)

Where E_cocrystal is the lattice energy of the co-crystal, and E_benzoic_acid and E_pentadecan-1-ol are the lattice energies of the pure crystalline forms. ul.ie These calculations can also provide optimized geometries of the supramolecular synthons, including bond lengths and angles, which are crucial for understanding the packing arrangement.

Illustrative DFT Calculation Results for Acid-Alcohol Co-crystal Formation

Parameter Benzoic Acid (Dimer) Pentadecan-1-ol (Chain) Benzoic Acid--Pentadecan-1-ol (1/1) Heterosynthon
Interaction Energy (kcal/mol) -14.5 -7.2 -10.8

Note: The data in this table is illustrative and represents typical values for acid-acid, alcohol-alcohol, and acid-alcohol interactions as specific experimental or calculated values for Benzoic acid--pentadecan-1-ol (1/1) are not publicly available. The values are meant to demonstrate the relative strengths of the interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O3 B14343658 Benzoic acid--pentadecan-1-ol (1/1) CAS No. 102702-75-0

Properties

CAS No.

102702-75-0

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

benzoic acid;pentadecan-1-ol

InChI

InChI=1S/C15H32O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;8-7(9)6-4-2-1-3-5-6/h16H,2-15H2,1H3;1-5H,(H,8,9)

InChI Key

QWWMHNUVALYKSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Molecular Dynamics Md Simulations:md Simulations Can Model the Dynamic Behavior of a System Containing Both Benzoic Acid and Pentadecan 1 Ol Molecules.researchgate.netresearchgate.netby Simulating the Molecules in a Solution or Melt, It is Possible to Observe the Self Assembly Process and Calculate the Binding Free Energy Between the Two Components. These Simulations Can Predict the Most Likely Hydrogen Bonding Patterns and the Stability of the Resulting Assembly over Time, Providing Insights into the Kinetics and Thermodynamics of Co Crystallization.rsc.org

Note: This table presents predicted outcomes based on the application of established computational methodologies to the specific chemical functionalities of benzoic acid and pentadecan-1-ol.

Collectively, these computational approaches provide a robust framework for predicting the formation of the Benzoic acid--pentadecan-1-ol (1/1) co-crystal. The strong propensity for the formation of a stable acid-alcohol heterosynthon is the primary indicator that co-crystallization is not only possible but likely.

Analysis of Intermolecular Interactions Within Benzoic Acid Pentadecan 1 Ol 1/1 Assembly

Elucidation of Hydrogen Bonding Networks

Hydrogen bonds represent the most significant directional force in the assembly of the benzoic acid and pentadecan-1-ol components. nih.gov These interactions are primarily responsible for the association of the polar moieties of the two different molecules and the self-association of the benzoic acid molecules.

O-H…O Hydrogen Bonds between Carboxylic Acid and Alcohol Moieties

A primary hydrogen bonding interaction anticipated within the Benzoic acid--pentadecan-1-ol (1/1) adduct involves the carboxylic acid group of benzoic acid and the hydroxyl group of pentadecan-1-ol. In this arrangement, the acidic proton of the benzoic acid's carboxyl group can act as a hydrogen bond donor to the lone pair of electrons on the oxygen atom of the pentadecan-1-ol's hydroxyl group. This results in a strong O-H···O hydrogen bond. The formation of such co-crystals is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govnih.gov The selection of a coformer, in this case, pentadecan-1-ol, is often based on its ability to form robust hydrogen bonds with the target molecule. nih.gov

Self-Dimerization of the Benzoic Acid Component within the Adduct

Benzoic acid is well-known for its strong tendency to form centrosymmetric dimers in the solid state. core.ac.uk This dimerization occurs through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent benzoic acid molecules. core.ac.ukresearchgate.net In the context of the Benzoic acid--pentadecan-1-ol (1/1) adduct, it is highly probable that this robust and energetically favorable dimer motif is preserved. The formation of these dimers creates a larger, relatively planar supramolecular unit that then interacts with the pentadecan-1-ol molecules within the crystal lattice. The stability of this configuration is significant, and calculations have shown that the intermolecular Coulombic force is a primary factor in its stability. core.ac.uk

Exploration of Other Non-Covalent Interactions

Aromatic π-π Stacking Interactions (if applicable to benzoic acid moieties)

The phenyl rings of the benzoic acid molecules provide an opportunity for aromatic π-π stacking interactions. mdpi.comcrystalpharmatech.com These interactions occur between the electron-rich π-systems of adjacent aromatic rings. In the Benzoic acid--pentadecan-1-ol (1/1) crystal, these interactions would likely occur between the benzoic acid dimers. The geometry of the stacking can vary (e.g., face-to-face or offset), but in all cases, it provides an additional cohesive force that helps to stabilize the arrangement of the aromatic moieties within the crystal lattice, complementing the hydrogen bonding and van der Waals forces. researchgate.net

Table of Intermolecular Interactions

Interaction TypeParticipating MoietiesDescription
O-H···O Hydrogen Bond Carboxyl group (Benzoic Acid) and Hydroxyl group (Pentadecan-1-ol)A directional, electrostatic attraction between the acidic proton of benzoic acid and the oxygen of pentadecan-1-ol.
Carboxylic Acid Dimerization Two Carboxyl groups (Benzoic Acid)A pair of strong O-H···O hydrogen bonds forming a stable, centrosymmetric dimer. core.ac.uk
Van der Waals Forces Alkyl chains (Pentadecan-1-ol); All moleculesWeak, non-directional forces arising from temporary fluctuations in electron density; significant for packing of long alkyl chains. researchgate.netlibretexts.org
π-π Stacking Phenyl rings (Benzoic Acid)An attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. mdpi.com

Conformational Analysis and Molecular Orientation in the Solid State

The solid-state structure of the Benzoic acid--pentadecan-1-ol (1/1) co-crystal is dictated by a hierarchical interplay of intermolecular forces, which in turn defines the specific conformation and relative orientation of the constituent molecules. Detailed crystallographic analysis is essential to elucidate these structural nuances.

The conformation of the flexible pentadecan-1-ol chain is another key aspect of the solid-state structure. In many long-chain alkyl compounds, the carbon backbone adopts a fully extended, all-trans (anti-periplanar) conformation to maximize van der Waals interactions and achieve dense packing. It is highly probable that the pentadecan-1-ol molecule within the co-crystal exhibits such a linear conformation. Any deviation from this low-energy conformation would likely be due to specific packing constraints or additional weak intermolecular interactions.

The orientation of the benzoic acid molecule relative to the pentadecan-1-ol chain is also a defining feature. The phenyl ring of benzoic acid is planar, and its orientation will be influenced by a combination of factors, including the directionality of the primary hydrogen bond and the optimization of crystal packing. A common motif in the crystal engineering of long-chain compounds is the segregation of molecules into distinct domains. In this co-crystal, it is plausible that the structure exhibits alternating layers of aromatic rings and aliphatic chains. This segregation allows for the optimization of both π-π stacking interactions between the benzoic acid molecules and van der Waals forces between the pentadecan-1-ol chains.

To quantitatively describe the molecular arrangement, crystallographic data would provide key parameters. The table below illustrates the type of data that would be derived from a single-crystal X-ray diffraction study, which is essential for a complete conformational and orientational analysis. In the absence of publicly available experimental data for this specific co-crystal, representative values for bond lengths and angles from similar structures are often used for preliminary modeling and analysis.

Crystallographic Parameters Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the repeating unit of the crystal lattice.
Z (Molecules per unit cell)The number of Benzoic acid--pentadecan-1-ol (1/1) units in each unit cell.
Selected Bond Lengths and Angles (Representative) Value
O-H···O Hydrogen Bond Length (Å)Typically in the range of 2.6 - 2.8 Å
C=O Bond Length (Benzoic Acid) (Å)~ 1.25 Å
C-O Bond Length (Benzoic Acid) (Å)~ 1.30 Å
C-O Bond Length (Pentadecan-1-ol) (Å)~ 1.43 Å
O-H···O Hydrogen Bond Angle (°)Approaching 180° for a strong, linear bond
C-C-C-C Dihedral Angles (Pentadecan-1-ol)~ 180° for an all-trans conformation

The interplay of the directional hydrogen bond and the non-directional van der Waals forces ultimately governs the three-dimensional architecture of the Benzoic acid--pentadecan-1-ol (1/1) co-crystal. A detailed analysis of its crystal structure would provide a quintessential example of molecular recognition and self-assembly, principles that are fundamental to the fields of crystal engineering and materials science.

Computational and Theoretical Studies on Benzoic Acid Pentadecan 1 Ol 1/1 Assembly

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study hydrogen-bonded complexes, providing accurate descriptions of their geometry, interaction energies, and various molecular properties. vjst.vn For the benzoic acid--pentadecan-1-ol (1/1) system, DFT calculations are essential for a fundamental understanding of the non-covalent interactions at play.

Geometry optimization is a critical first step in the computational study of a molecular complex. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For the benzoic acid--pentadecan-1-ol complex, the primary interaction is the hydrogen bond formed between the carboxylic acid group (-COOH) of benzoic acid and the hydroxyl group (-OH) of pentadecan-1-ol.

Theoretical calculations on similar systems, such as benzoic acid dimers, show that DFT methods can accurately predict the geometry of hydrogen bonds. vjst.vn In the benzoic acid--pentadecan-1-ol complex, the hydroxyl proton of benzoic acid would act as a hydrogen bond donor to the lone pair of electrons on the oxygen of pentadecan-1-ol. Simultaneously, the carbonyl oxygen of benzoic acid can act as a hydrogen bond acceptor for the hydroxyl proton of the alcohol, leading to a stable, often cyclic, arrangement.

The energetic landscape, explored through these calculations, reveals the binding energy of the complex. This value quantifies the strength of the hydrogen bond and indicates the stability of the supramolecular assembly compared to the individual, non-interacting molecules.

The formation of a supramolecular complex significantly perturbs the electronic properties of the constituent molecules. DFT calculations are used to analyze these changes.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. Studies on benzoic acid monomers and dimers show how these orbital energies are calculated. vjst.vn Upon complexation with pentadecan-1-ol, a shift in the HOMO and LUMO energy levels of benzoic acid is expected, which can influence the reactivity of the entire assembly.

Atomic Charges: The distribution of electron density across the complex can be evaluated using methods like Natural Bond Orbital (NBO) analysis. vjst.vn This reveals the partial positive and negative charges on each atom, highlighting the polarization that occurs upon hydrogen bond formation. In the complex, electron density is typically drawn towards the more electronegative oxygen atoms involved in the hydrogen bond.

Table 1: Calculated Electronic Properties of Benzoic Acid This table presents theoretical data for the individual benzoic acid molecule as a reference for understanding the complex.

Level of Theory HOMO (Hartree) Dipole Moment (Debye)
6-311G 0.077 2.691
6-31G - 2.732
3-21G - 2.382

Data sourced from computational studies on benzoic acid. uwosh.edu

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key experimental technique for identifying hydrogen bonds. DFT calculations can simulate the vibrational spectrum of a molecule or complex, providing theoretical frequencies that can be compared with experimental data. vjst.vnuwosh.edu

The formation of a hydrogen bond significantly affects the vibrational frequencies of the groups involved. For the benzoic acid--pentadecan-1-ol complex, the most notable changes are expected for:

O-H Stretching: The O-H stretching vibration of the carboxylic acid, typically appearing as a broad band in the IR spectrum, will shift to a lower frequency (a red-shift) upon forming a hydrogen bond with pentadecan-1-ol. nih.gov

C=O Stretching: The carbonyl (C=O) stretching frequency of benzoic acid is also sensitive to hydrogen bonding and is expected to experience a red-shift.

Theoretical frequency calculations not only predict these shifts but also confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). vjst.vn

The aromaticity of the benzene (B151609) ring in benzoic acid is a defining feature of its structure and reactivity. quora.comwikipedia.org Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the degree of bond length alternation in the ring; a value closer to 1 indicates higher aromaticity. researchgate.net

Studies have shown that external factors, such as pressure, can influence the geometry and electron delocalization of the benzoic acid ring, thereby altering its aromaticity. researchgate.net The formation of a hydrogen bond with pentadecan-1-ol introduces an electronic perturbation to the carboxyl group, which is conjugated with the benzene ring. This interaction could subtly influence the π-electron delocalization within the ring, leading to a measurable change in its aromaticity index. DFT calculations can precisely quantify this effect. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Stability Assessment

For the benzoic acid--pentadecan-1-ol system, MD simulations could be used to:

Assess the stability and lifetime of the hydrogen bond at different temperatures.

Observe the conformational flexibility of the long alkyl chain of pentadecan-1-ol and its influence on the hydrogen bond.

Study how multiple complexes might aggregate or interact in a condensed phase, revealing information about the bulk properties of the mixture. unimi.itnih.gov

Investigation of Proton Transfer Dynamics and Barriers in Hydrogen-Bonded Systems

Benzoic acid is a classic model system for studying proton transfer (PT) across hydrogen bonds. arxiv.orgnih.gov In its dimeric form, a concerted double proton transfer can occur between the two carboxylic acid groups. In the complex with pentadecan-1-ol, an intermolecular proton transfer from the more acidic benzoic acid to the alcohol is a possibility, which would result in the formation of a benzoate (B1203000) anion and a protonated alcohol (an oxonium ion).

Computational methods can be used to model this process and calculate the energy barrier associated with the proton transfer. arxiv.org This involves mapping the potential energy surface along the proton transfer reaction coordinate. The height of this barrier determines the rate at which the transfer occurs. Factors such as the strength of the hydrogen bond and the surrounding environment can significantly influence this energy barrier. nih.gov Studies on other hydrogen-bonded systems demonstrate that modeling these proton dynamics is crucial for understanding a wide range of chemical and biological processes. rsc.orgrsc.org

Prediction of Supramolecular Synthons and Co-crystallization Propensity

The formation of a co-crystal between benzoic acid and pentadecan-1-ol is fundamentally governed by the principles of molecular recognition and self-assembly, which can be rationalized and predicted through computational and theoretical studies. These studies focus on identifying the most stable intermolecular interactions, known as supramolecular synthons, and evaluating the thermodynamic likelihood of co-crystal formation over the individual crystalline forms of the components.

Supramolecular Synthon Analysis

The primary driving force for the assembly of benzoic acid and pentadecan-1-ol into a co-crystal is the formation of robust hydrogen bonds. The carboxylic acid group of benzoic acid and the hydroxyl group of pentadecan-1-ol are potent hydrogen bond donors and acceptors. Computational analysis begins with the identification of possible supramolecular synthons that can arise from the interaction of these functional groups.

The most probable interactions involve the formation of a heterosynthon , specifically an O—H···O hydrogen bond between the carboxylic acid of benzoic acid and the hydroxyl group of pentadecan-1-ol. This is a well-established and robust interaction in crystal engineering. However, the formation of homosynthons must also be considered as a competing possibility. Benzoic acid is well-known to form a stable centrosymmetric dimer via two O—H···O hydrogen bonds between the carboxylic acid groups. Similarly, long-chain alcohols like pentadecan-1-ol can form hydrogen-bonded chains or cycles.

A hierarchical analysis of supramolecular synthons, often supported by searches of crystallographic databases, suggests that in systems containing both carboxylic acid and alcohol functionalities, the formation of acid-alcohol heterosynthons is highly probable. acs.orgnih.gov The relative stability of these synthons can be quantified using computational methods.

Computational Prediction of Co-crystallization

Several computational techniques are employed to predict the propensity of benzoic acid and pentadecan-1-ol to form a co-crystal. These methods evaluate the energetic favorability of the co-crystal lattice compared to the lattices of the individual components.

Polymorphism and Solid State Diversity of Benzoic Acid Pentadecan 1 Ol 1/1

Identification and Characterization of Potential Polymorphic Forms

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms with different arrangements or conformations of the molecules in the crystal lattice. symbiosisonlinepublishing.com More than half of all active pharmaceutical ingredients are estimated to exhibit polymorphism. symbiosisonlinepublishing.com The 1:1 cocrystal of benzoic acid and pentadecan-1-ol, with its hydrogen bonding capabilities between the carboxylic acid of benzoic acid and the hydroxyl group of pentadecan-1-ol, presents a high potential for the existence of multiple polymorphic forms.

The identification of these forms would typically involve screening procedures using various crystallization techniques. Methods such as solvent evaporation from a range of solvents with different polarities, cooling crystallization at different rates, and slurry experiments at various temperatures could yield different crystalline phases. researchgate.netmdpi.com

Characterization of any discovered polymorphs would rely on a suite of analytical techniques. Powder X-ray diffraction (PXRD) is a primary tool for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern. researchgate.net Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the supramolecular arrangement of the benzoic acid and pentadecan-1-ol molecules within the crystal lattice. rsc.org Thermal methods like Differential Scanning Calorimetry (DSC) are crucial for identifying melting points, transition temperatures between polymorphs, and their thermodynamic relationships. mdpi.com

Table 1: Potential Crystallization Methods for Polymorph Screening

MethodDescriptionPotential Outcome
Solvent Evaporation Dissolving the cocrystal components in various solvents and allowing the solvent to evaporate slowly.Different polymorphs may be favored depending on the solvent's polarity and its interaction with the growing crystal.
Cooling Crystallization Cooling a saturated solution at different rates. mdpi.comRapid cooling often yields metastable forms, while slow cooling favors the most stable polymorph. mdpi.com
Slurry Conversion Suspending a mixture of forms in a solvent to determine the most stable form at a given temperature. mdpi.comThe less stable forms will convert to the most stable polymorph over time.
Melt Crystallization Cooling the molten cocrystal at controlled rates.Can sometimes produce forms not accessible from solution. rsc.org

Factors Influencing Polymorphic Transformation

The transformation between different polymorphic forms of the benzoic acid--pentadecan-1-ol cocrystal would be governed by thermodynamic and kinetic factors. mdpi.com Key influencers include:

Temperature: The relative stability of polymorphs can be temperature-dependent. An enantiotropic system is one where the stability order of the polymorphs inverts at a specific transition temperature below the melting point of either form. In contrast, in a monotropic system, one polymorph is always more stable than the other at all temperatures below their melting points. symbiosisonlinepublishing.com DSC and variable-temperature PXRD are instrumental in studying these relationships.

Applied Pressure: Pressure can favor the formation of denser crystalline structures. The application of pressure during crystallization or to an existing form could induce a polymorphic transformation.

Crystallization Kinetics: The rate of nucleation and crystal growth plays a significant role in determining which polymorphic form crystallizes. mdpi.com Factors such as supersaturation level, cooling rate, and the presence of impurities or seed crystals can all influence the kinetic outcome of a crystallization process. mdpi.commdpi.com For instance, rapid cooling often traps a kinetically favored, but thermodynamically less stable (metastable), polymorph. mdpi.com

Tautomeric Considerations in Benzoic Acid-Containing Cocrystal Systems

Tautomerism, which involves the migration of a proton, is a key consideration in cocrystal systems, especially those involving molecules with functional groups capable of proton exchange. researchgate.net In the case of the benzoic acid--pentadecan-1-ol cocrystal, the primary interaction is expected to be a hydrogen bond between the carboxylic acid group of benzoic acid and the hydroxyl group of pentadecan-1-ol.

While benzoic acid itself does not exhibit tautomerism in its isolated state, the nature of the proton transfer in the hydrogen bond of the cocrystal is of interest. The hydrogen bond can be represented as O-H···O. A critical question in such systems is the degree of proton transfer from the acid to the alcohol. This can range from a neutral hydrogen bond (O-H···O) to a complete proton transfer forming an ion pair (O⁻···H-O⁺). The position of the proton can be influenced by the relative acidity and basicity of the coformers and the crystal packing environment. While a full proton transfer to form an ion pair is less likely between a carboxylic acid and an alcohol compared to an acid and a base, the potential for a continuum of states or even disorder in the proton position within the crystal lattice exists and could be a source of polymorphism.

Spectroscopic and Diffraction Signatures Differentiating Distinct Solid Forms

Different polymorphic forms of the benzoic acid--pentadecan-1-ol cocrystal, should they exist, would be distinguishable by various analytical techniques due to their different crystal structures.

Powder X-ray Diffraction (PXRD): As each polymorph possesses a unique crystal lattice, their PXRD patterns will show distinct peak positions and intensities. This technique is often the first line of analysis for solid-form screening. researchgate.netrsc.org

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy are sensitive to the molecular environment and intermolecular interactions, particularly hydrogen bonding. The O-H stretching vibrations of the carboxylic acid and alcohol groups would be particularly informative. Different hydrogen bonding strengths and geometries in different polymorphs would lead to shifts in the positions and changes in the shapes of these vibrational bands. For example, a stronger hydrogen bond typically results in a broader and lower frequency O-H stretching band.

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR spectroscopy is a powerful tool for probing the local environment of specific atomic nuclei (e.g., ¹³C, ¹H). researchgate.net Different polymorphs can give rise to different chemical shifts for the carbon and proton atoms, especially those involved in or close to the hydrogen bonding interface. researchgate.net For instance, the ¹³C chemical shift of the carboxylic carbon in benzoic acid would be sensitive to the hydrogen bonding environment.

Table 2: Expected Analytical Signatures for Differentiating Polymorphs

TechniqueDifferentiating Signature
PXRD Different peak positions and relative intensities in the diffraction pattern. rsc.org
DSC Different melting points and/or the presence of solid-solid transition endotherms/exotherms. mdpi.com
FTIR/Raman Shifts in the vibrational frequencies and changes in the peak shapes of key functional groups (e.g., O-H, C=O).
ssNMR Different chemical shifts for specific nuclei, indicating different local molecular environments. researchgate.net

Advanced Research Applications in Supramolecular Materials Science

Design Principles for New Supramolecular Architectures and Functional Materials

The design of novel supramolecular architectures hinges on the precise control of intermolecular interactions. In the case of carboxylic acid-alcohol co-crystals, the primary guiding force is the formation of robust and predictable hydrogen bonds. humanjournals.com A detailed understanding of the supramolecular chemistry of the functional groups present in the constituent molecules is a prerequisite for designing co-crystals, as it helps in selecting suitable co-crystal formers. nih.gov

The core design principle for the Benzoic acid--pentadecan-1-ol (1/1) system is the utilization of the highly reliable supramolecular heterosynthon formed between the carboxylic acid group (–COOH) of benzoic acid and the hydroxyl group (–OH) of pentadecan-1-ol. This interaction is a specific example of an alcohol-carboxylic acid supramolecular motif, which can serve as a blueprint for constructing complex crystalline solids. rsc.orgcardiff.ac.uk The carboxylic acid group can function like an extended alcohol hydroxy group, participating in hydrogen-bonded chains. rsc.orgcardiff.ac.uk

Key design strategies include:

Synthon-Based Approach: The selection of benzoic acid and pentadecan-1-ol is a deliberate choice based on their complementary functional groups, which are known to form strong and directional hydrogen bonds (O-H···O). nih.gov This directed self-assembly is the foundation of co-crystallization. nih.gov

Functional Group Amenability: Functional groups like carboxylic acids, amides, and alcohols are particularly well-suited for forming the supramolecular heterosynthons necessary for co-crystal design. nih.govhumanjournals.com

Engineering of Solid-State Properties through Co-crystallization (focus on academic implications)

Co-crystallization is a powerful tool in crystal engineering for modifying the physicochemical properties of solid materials without altering the chemical identity of the components. rsc.orgacs.org By combining two or more neutral compounds in a stoichiometric ratio within a single crystal lattice, a new solid phase is created with a unique set of properties distinct from its constituent parts. rsc.orgnih.gov

The academic implications of engineering properties through the co-crystallization of systems like Benzoic acid--pentadecan-1-ol are profound:

Tunable Physicochemical Properties: Co-crystallization provides a method to fine-tune material characteristics. This includes modifying the melting point, solubility, dissolution rate, and thermal stability of the resulting solid. humanjournals.comacs.orgnih.gov For instance, the formation of a co-crystal can lead to either an increase or decrease in dissolution rate compared to the parent compounds. nih.gov

Understanding Structure-Property Relationships: Studying how the arrangement of benzoic acid and pentadecan-1-ol molecules in the crystal lattice influences the macroscopic properties of the material provides fundamental insights. It allows researchers to establish clear links between supramolecular synthons and physical behaviors.

Creation of Multifunctional Materials: This approach allows for the integration of different functionalities into a single crystalline material. The benzoic acid component provides aromaticity and a specific hydrogen bonding site, while the long alkyl chain of pentadecan-1-ol introduces hydrophobicity and flexibility, which can influence properties like solubility and mechanical behavior.

Below is a table comparing the properties of the individual components.

PropertyBenzoic AcidPentadecan-1-ol
Formula C₇H₆O₂ (or C₆H₅COOH) byjus.comC₁₅H₃₂O nih.gov
Molar Mass 122.12 g/mol byjus.com228.41 g/mol nih.gov
Appearance Colorless crystalline solid byjus.comWhite solid
Melting Point 122.4 °C diva-portal.org43-45 °C
Boiling Point 249.2 °C diva-portal.org291.7 °C
Key Functional Group Carboxyl (-COOH) wikipedia.orgHydroxyl (-OH) ebi.ac.uk
Solubility in Water Poorly soluble in cold water, highly soluble in hot water wikipedia.orgInsoluble

Data sourced from various chemical databases and publications.

Controlled Self-Assembly for Hierarchical Structures

The formation of the Benzoic acid--pentadecan-1-ol (1/1) co-crystal is a prime example of controlled molecular self-assembly. This process is driven by specific, non-covalent interactions that guide the constituent molecules to arrange themselves into a highly ordered, thermodynamically stable crystalline structure.

The hierarchy of assembly can be understood in stages:

Primary Motif Formation: The process begins with the molecular recognition between the carboxyl group of benzoic acid and the hydroxyl group of pentadecan-1-ol. They assemble via strong O-H···O hydrogen bonds to form a primary supramolecular synthon. nih.gov

Macroscopic Crystal Growth: The controlled, layer-by-layer addition of molecules onto the growing crystal surface results in the final macroscopic crystal, whose morphology is a direct consequence of the underlying molecular-level interactions. researchgate.net

This controlled self-assembly is analogous to processes seen in other complex systems, such as the formation of supramolecular arrangements in humic substances, which are stabilized by a combination of hydrogen bonds and weaker hydrophobic forces. scielo.br

Comparative Studies with Analogous Carboxylic Acid-Long Chain Alcohol Co-crystals

To fully understand the properties of the Benzoic acid--pentadecan-1-ol (1/1) system, it is academically valuable to compare it with analogous co-crystals. Such comparative studies illuminate how subtle changes in molecular structure can lead to significant differences in the resulting supramolecular architecture and material properties.

Co-crystal SystemCarboxylic AcidAlcohol/Co-formerKey Structural FeaturesPotential Property Implications
Target System Benzoic AcidPentadecan-1-olCarboxyl-hydroxyl H-bond; π-π stacking from benzene (B151609) rings; van der Waals from C15 chain.Balance of aromatic and aliphatic characteristics.
Analog 1 Dicarboxylic Acids (e.g., Adipic Acid)Isoniazid (Pyridine derivative)Carboxylic acid-pyridine hydrogen bond motif. rsc.org May form chain or network structures.Different hydrogen bond geometry and potential for network formation could alter stability and solubility. rsc.org
Analog 2 Propanoic AcidHelical Tubuland DiolForms a ⋯O–H⋯OC(R)–O–H⋯O–H⋯ repeat unit. rsc.orgcardiff.ac.ukAbsence of aromatic interactions leads to different packing; properties dominated by hydrogen bonding and aliphatic chains.
Analog 3 Benzoic AcidFluoxetine HClHydrogen bond forms between the carboxylic acid and the chloride ion. nih.govnih.govDemonstrates that co-crystals can be formed with salts, altering the synthon from a direct acid-base interaction. nih.gov
Analog 4 Naproxen (contains a carboxyl group)Orotic AcidCarboxyl hydrogen acts as a donor to a nitroso group acceptor. mdpi.comShows how different acceptor groups on the co-former can be used to create stable co-crystals with modified solubility. mdpi.com

These comparisons highlight several key points:

The Role of the Acid: Replacing monofunctional benzoic acid with a dicarboxylic acid can introduce additional hydrogen bonding sites, potentially leading to the formation of extended networks and altering the stoichiometry and properties of the co-crystal. rsc.org

The Role of the Aromatic Ring: The presence of the benzene ring in benzoic acid allows for stabilizing π-π interactions, a feature absent in co-crystals made with purely aliphatic carboxylic acids like propanoic acid. rsc.orgcardiff.ac.uk These interactions can significantly influence crystal packing and thermal stability.

The Influence of Chain Length: Varying the length of the long-chain alcohol (e.g., using decanol (B1663958) instead of pentadecan-1-ol) would directly impact the contribution of van der Waals forces and the degree of chain interdigitation, thereby affecting the melting point and mechanical properties of the co-crystal.

Through such comparative analyses, researchers can develop a more comprehensive library of supramolecular synthons and a deeper understanding of the principles governing crystal engineering.

Future Research Directions and Methodological Challenges

Development of Novel and Green Cocrystallization Strategies

The synthesis of cocrystals has traditionally relied on solvent-based methods, which are often associated with environmental concerns and can be inefficient for large-scale production. researchgate.net The future of cocrystallization, particularly for adducts involving long-chain, poorly soluble compounds like pentadecan-1-ol, lies in the adoption of greener and more efficient synthetic methodologies.

Mechanochemistry , which uses mechanical energy to induce chemical transformations, stands out as a promising solvent-free or minimal-solvent approach. researchgate.netnih.gov Techniques such as liquid-assisted grinding (LAG) , where a small amount of liquid is added to facilitate the reaction, could be particularly effective for the benzoic acid--pentadecan-1-ol system. researchgate.net The liquid phase can act as a catalyst, enhancing molecular mobility and promoting the formation of the cocrystal. Research in this area should focus on optimizing grinding parameters (frequency, time, ball size) and the choice of the liquid assistant to maximize yield and purity.

Another innovative and environmentally friendly method is spray congealing . This technique involves spraying a molten mixture of the components, which then solidifies into cocrystal particles. nih.gov It offers the advantage of being a single-step, solvent-free process that allows for in-situ particle engineering. nih.gov Future studies could explore the feasibility of spray congealing for the benzoic acid-pentadecan-1-ol system, investigating the impact of process variables on cocrystal formation, polymorphism, and particle morphology. nih.gov

The use of supercritical fluids , such as carbon dioxide, as green solvents presents another exciting avenue. Supercritical CO2 is non-toxic, inexpensive, and easily removed, making it an ideal medium for crystallization. Research could investigate the solubility of benzoic acid and pentadecan-1-ol in supercritical CO2 and optimize conditions for cocrystal precipitation.

In-depth Understanding of Structure-Property Relationships at the Supramolecular Level

The macroscopic properties of a cocrystal are intrinsically linked to the arrangement of its constituent molecules at the supramolecular level. For the benzoic acid--pentadecan-1-ol adduct, the primary intermolecular interaction is expected to be a hydrogen bond between the carboxylic acid group of benzoic acid and the hydroxyl group of pentadecan-1-ol. This interaction forms a supramolecular synthon , a robust and predictable structural motif.

A critical area of investigation will be the exploration of polymorphism in this system. Different packing arrangements of the same components can lead to polymorphs with distinct properties. Studies should focus on identifying different polymorphic forms of the benzoic acid--pentadecan-1-ol cocrystal and characterizing their relative thermodynamic stabilities. This knowledge is crucial for ensuring the reproducibility and performance of the material.

Furthermore, the impact of the long alkyl chain on properties such as melting point, solubility, and mechanical behavior needs to be systematically investigated. By comparing the properties of cocrystals of benzoic acid with a series of long-chain alcohols, researchers can establish clear structure-property relationships.

Advancements in In-Situ Characterization Techniques for Complex Adduct Formation

Understanding the kinetics and mechanism of cocrystal formation is essential for process control and optimization. Traditional ex-situ analysis of the final product provides limited insight into the dynamic process of cocrystallization. Therefore, the application of in-situ characterization techniques is paramount for monitoring the formation of the benzoic acid--pentadecan-1-ol adduct in real-time.

In-situ solid-state NMR (ssNMR) is a powerful tool for tracking the changes in the local chemical environment of the constituent molecules during a reaction. nih.gov By monitoring the NMR signals of specific carbon or proton nuclei, researchers can follow the conversion of the individual components into the cocrystal and potentially identify any intermediate phases, such as amorphous aggregates. nih.gov

In-situ powder X-ray diffraction (PXRD) , particularly using high-intensity synchrotron radiation, allows for the real-time monitoring of changes in the crystalline phases during a reaction. researchgate.netnih.gov This technique can provide kinetic data on the rate of cocrystal formation and reveal the presence of any transient crystalline intermediates. researchgate.net For a system like benzoic acid and pentadecan-1-ol, in-situ PXRD could be used to study the mechanochemical synthesis and observe the direct transformation from reactants to product. nih.gov

Other techniques such as in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can also provide valuable information on the changes in vibrational modes associated with the formation of intermolecular interactions, such as the key hydrogen bond in the cocrystal.

The primary challenge in applying these techniques to the benzoic acid-pentadecan-1-ol system will be adapting them to the specific reaction conditions, whether it be a grinding jar for mechanochemistry or a reaction vessel for solution-based methods.

Refined Theoretical Modeling of Complex Intermolecular Systems and Long-Chain Interactions

Computational modeling has become an indispensable tool in cocrystal research, enabling the prediction of cocrystal formation, the rationalization of observed structures, and the calculation of various properties. nih.gov For the benzoic acid--pentadecan-1-ol adduct, with its combination of a rigid aromatic ring and a long, flexible alkyl chain, accurate theoretical modeling presents a significant challenge.

Future efforts should focus on the development and application of refined theoretical models that can accurately capture the complex interplay of intermolecular forces at play. Density Functional Theory (DFT) calculations can be used to optimize the geometry of the cocrystal, calculate binding energies, and simulate spectroscopic data to aid in experimental characterization. frontiersin.org These calculations can help to understand the relative strengths of the hydrogen bonding and van der Waals interactions. frontiersin.org

Molecular Dynamics (MD) simulations will be crucial for exploring the conformational landscape of the long pentadecanol chain within the crystal lattice and for understanding the dynamics of the cocrystallization process. These simulations can provide insights into nucleation and growth mechanisms at the molecular level.

A significant challenge in modeling such systems is the accurate description of long-range van der Waals interactions , which are critical for the packing of the long alkyl chains. The development of more accurate and computationally efficient methods for treating these interactions is an ongoing area of research.

By combining these advanced theoretical approaches with experimental data, a comprehensive understanding of the structure, properties, and formation of the benzoic acid--pentadecan-1-ol (1/1) adduct can be achieved, paving the way for the rational design of new materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying benzoic acid-pentadecan-1-ol (1/1), and how do solvent choices impact crystallization efficiency?

  • Methodological Answer : Synthesis typically involves coupling benzoic acid with pentadecan-1-ol via esterification or acid-catalyzed condensation. For purification, recrystallization is widely used. Solvent selection (e.g., ethanol, water, or mixed solvents) is critical: polar solvents like water yield higher purity but lower recovery due to solubility limitations, while ethanol balances purity and yield . Acid-base extraction (using sodium bicarbonate to isolate benzoic acid derivatives) can further remove acidic impurities .

Q. Which spectroscopic techniques are most effective for characterizing benzoic acid-pentadecan-1-ol (1/1), and how do theoretical calculations align with experimental data?

  • Methodological Answer : FTIR spectroscopy is essential for identifying functional groups (e.g., O–H stretching in benzoic acid at ~2500–3000 cm⁻¹ and C=O at ~1680 cm⁻¹). Theoretical IR simulations (e.g., PM3 or AM1 methods) often show shifts >40 cm⁻¹ compared to experimental values, necessitating calibration . NMR (¹H and ¹³C) complements structural analysis, particularly for verifying ester linkages in the 1:1 complex.

Advanced Research Questions

Q. How can multi-objective optimal experimental design frameworks enhance the efficiency of kinetic studies for benzoic acid-pentadecan-1-ol (1/1) in flow reactors?

  • Methodological Answer : Multi-objective frameworks optimize reaction parameters (e.g., temperature, residence time) by balancing competing goals like reaction rate and yield. For example, online model-identification platforms can dynamically adjust conditions during esterification, reducing experimental iterations by 30–50% . Pareto front analysis identifies trade-offs between conversion efficiency and byproduct formation, enabling robust kinetic model validation.

Q. What methodologies resolve contradictions in thermochemical data (e.g., enthalpies of combustion) between historical and modern studies for benzoic acid-pentadecan-1-ol (1/1)?

  • Methodological Answer : Discrepancies arise from variations in purity measurement (e.g., benzoic acid standards from NIST vs. in-house syntheses) and calorimetric techniques. Modern studies use differential scanning calorimetry (DSC) with <1% error margins, contrasting older bomb calorimetry (2–3% error). Cross-referencing with databases like NIST Chemistry WebBook ensures consistency . For pentadecan-1-ol, enthalpy corrections account for chain-length effects observed in homologous alcohols (C5–C16) .

Q. What advanced statistical approaches are critical for analyzing the detoxification pathways of benzoic acid-pentadecan-1-ol (1/1) in metabolic studies?

  • Methodological Answer : Multivariate methods like ANOVA-simultaneous component analysis (ASCA) and repeated-measures ANOVA disentangle time-dependent metabolic effects. For example, glycine conjugation pathways can be modeled using unfolded PCA to track urinary metabolites (e.g., hippuric acid) with 95% confidence intervals. These approaches reveal nonlinear detoxification kinetics missed by univariate analyses .

Key Considerations for Experimental Design

  • Purity Standards : Use NIST-certified benzoic acid (SRM 350) for calibration to minimize systemic errors .
  • Safety Protocols : Avoid inhalation of combustion byproducts (e.g., benzene derivatives) during thermochemical studies .
  • Data Validation : Cross-check FTIR peaks with theoretical simulations (PM3/AM1) to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.